molecular formula C10H12O2 B1634549 Isochavibetol CAS No. 501-20-2

Isochavibetol

Cat. No.: B1634549
CAS No.: 501-20-2
M. Wt: 164.20 g/mol
InChI Key: LHJZSWVADJCBNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isochavibetol is a member of the class of compounds known as methoxyphenols . Methoxyphenols are compounds containing a methoxy group attached to the benzene ring of a phenol moiety . It has a molecular formula of C10H12O2 .


Synthesis Analysis

Based on considerations of biogenesis, asarone is synthesized from this compound by para nuclear oxidation with alkaline persulphate and subsequent methylation . This compound needed for this purpose is conveniently prepared by the condensation isovanillin with propionic anhydride and sodium propionate .


Molecular Structure Analysis

The molecular formula of this compound is C10H12O2 . It has an average mass of 164.201 Da and a mono-isotopic mass of 164.083725 Da .


Physical and Chemical Properties Analysis

This compound is slightly soluble in water and is a very weakly acidic compound based on its pKa . It has a molecular formula of C10H12O2, an average mass of 164.201 Da, and a mono-isotopic mass of 164.083725 Da .

Scientific Research Applications

Chemical Synthesis and Biogenesis

Isochavibetol has been explored in the context of chemical synthesis and biogenesis. Research from 1950 describes the synthesis of asarone from this compound through para nuclear oxidation with alkaline persulphate and subsequent methylation. This process illustrates the compound's utility in chemical transformations and synthesis routes (Seshadri & Thiruvengadam, 1950).

Diabetes Research

This compound is also relevant in diabetes research. Studies have investigated the effects of isoflavones, which may include compounds like this compound, on diabetes. For instance, research has shown that isoflavones can improve bone formation in diabetic rats, potentially contributing to the development of therapeutic strategies for diabetes-related complications (Carbonel et al., 2020).

Molecular Biology and Biosciences

The compound's role extends to basic biological and biomedical research. This compound can be relevant in studies involving human biospecimens, particularly in diabetes research, supporting the development of experimental methods for scientific analysis, such as in isolating human pancreatic islet cells (Bell & Leinweber, 2015).

Pharmacological Studies

Pharmacological studies have explored the renoprotective effects of compounds like isorhamnetin, which are structurally similar to this compound, in the context of diabetic nephropathy. These studies delve into the molecular pathways, such as the NF-κB signaling pathway, influenced by such compounds (Qiu et al., 2016).

Cardiovascular Research

In cardiovascular research, compounds structurally related to this compound have been investigated for their potential cardioprotective effects in diabetes. This includes studies on the impairment of certain signaling pathways in diabetic hearts and how isoflavone derivatives might influence these pathways (Wang et al., 2016).

Properties

IUPAC Name

2-methoxy-5-prop-1-enylphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-4-8-5-6-10(12-2)9(11)7-8/h3-7,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHJZSWVADJCBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC(=C(C=C1)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862058
Record name 2-Methoxy-5-(prop-1-en-1-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

501-20-2, 104-46-1
Record name Isochavibetol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=501-20-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-prop-1-enylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0301748
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Isochavibetol
Reactant of Route 2
Isochavibetol
Reactant of Route 3
Reactant of Route 3
Isochavibetol
Reactant of Route 4
Reactant of Route 4
Isochavibetol
Reactant of Route 5
Reactant of Route 5
Isochavibetol
Reactant of Route 6
Reactant of Route 6
Isochavibetol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.